6-hydroxy-4,5-dimethyl-2,3-dihydro-1H-inden-1-one
Overview
Description
Indanones, which are similar to your compound, are a type of organic compound with a structure based on indane . They are often used in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of indanones often involves the cyclization of certain precursors . For example, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives can form 1-substituted-1H-indene and 1-indanone products .Molecular Structure Analysis
The molecular structure of indanones is characterized by a five-membered ring fused to a benzene ring . The exact structure would depend on the specific substituents attached to the rings .Chemical Reactions Analysis
Indanones can undergo a variety of chemical reactions, including reactions with alkynes, acetals, and aryl iodides . The specific reactions would depend on the substituents present on the indanone .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 1H-Inden-1-one, 2,3-dihydro- has a molecular weight of 132.1592 .Scientific Research Applications
Metabolite Research
6-Hydroxy-4,5-dimethyl-2,3-dihydro-1H-inden-1-one is a significant metabolite identified in research on endophytic fungi. For instance, studies have found that it exhibits properties such as herbicidal, antifungal, and antibacterial activities (Dai et al., 2006).
Structural Analysis
Structural studies of derivatives of this compound have been conducted. These studies focus on the crystal structures and Hirshfeld surface analysis, providing insights into the molecular arrangement and intermolecular interactions (Baddeley et al., 2017).
Synthesis Methods
Research on efficient synthesis methods for compounds related to this compound is ongoing. These methods often focus on key intermediates for pharmaceutical applications, reflecting the compound's significance in drug development (Rádl et al., 2009).
Chemical Reaction Studies
The reactivity and interaction of this compound with other chemical compounds have been extensively studied. These studies enhance understanding of its behavior in various chemical environments, which is crucial for its application in different scientific fields (Shibamoto, 1992).
Applications in Fluorescent Chemosensors
This compound has been investigated for its role in the development of fluorescent chemosensors. Such studies highlight its potential in detecting specific ions or molecules, a crucial aspect in analytical chemistry (Asiri et al., 2018).
Anticancer Drug Development
Research also focuses on the potential of this compound derivatives in the development of new anticancer drugs. This involves studies on molecular modeling and chemical shift assignments to identify promising leads (Santana et al., 2020).
Green Chemistry Applications
Its use in green chemistry is evident in studies focusing on efficient and environmentally friendly synthesis methods. This reflects the growing importance of sustainable practices in chemical research (Reddy et al., 2014).
Exploration in Organic Chemistry
In organic chemistry, the compound's derivatives are synthesized and tested for various properties, such as antioxidant and antihyperglycemic activities. This highlights its versatility in the field of medicinal chemistry (Kenchappa et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-hydroxy-4,5-dimethyl-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-6-7(2)11(13)5-9-8(6)3-4-10(9)12/h5,13H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURNEXOTWXDESF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)C2=CC(=C1C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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